molecular formula C8H9BrO2 B2444490 5-bromo-2-methoxy-4-methylPhenol CAS No. 83387-13-7

5-bromo-2-methoxy-4-methylPhenol

Cat. No. B2444490
CAS RN: 83387-13-7
M. Wt: 217.062
InChI Key: OSVCLUSXEQZGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-4-methylphenol is a chemical compound with the molecular weight of 217.06 . It is synthesized through a series of reactions .


Synthesis Analysis

The synthesis of 5-bromo-2-methoxy-4-methylphenol involves three steps :

  • Deacetylation .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-methoxy-4-methylphenol is represented by the InChI code: 1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 .


Chemical Reactions Analysis

5-bromo-2-methoxy-4-methylphenol has been used in the synthesis of antibacterial agents . It has been synthesized and characterized by elemental analysis and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxy-4-methylphenol include a density of 1.6±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a melting point of 76-78ºC .

Scientific Research Applications

Antibacterial Agents

5-bromo-2-methoxy-4-methylPhenol has been used in the synthesis of derivatives that have shown antibacterial activities . These derivatives have been evaluated against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

Anti-inflammatory Compounds

While not directly related to 5-bromo-2-methoxy-4-methylPhenol, its close relative 2-methoxy-4-methylphenol is a major anti-inflammatory compound in bamboo vinegar . It’s possible that 5-bromo-2-methoxy-4-methylPhenol could have similar properties, but further research would be needed to confirm this.

Renewable Bis (Cyanate) Esters

2-methoxy-4-methylphenol has been used in the preparation of renewable bis (cyanate) esters . Again, while not directly related to 5-bromo-2-methoxy-4-methylPhenol, it’s possible that the latter could be used in a similar way.

4. Kinetics of Reaction with Chlorine Atoms The kinetics of the reaction of 2-methoxy-4-methylphenol with chlorine atoms has been studied . This could potentially be another area of research for 5-bromo-2-methoxy-4-methylPhenol.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methoxy-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVCLUSXEQZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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